4(1H)-Quinolinethione, 1-methyl-3-(methylthio)-
Description
4(1H)-Quinolinethione, 1-methyl-3-(methylthio)-, is a sulfur-containing heterocyclic compound derived from the quinoline scaffold. Its structure features a thione group (-C=S) at the 4-position, a methyl group at the 1-position, and a methylthio (-SMe) substituent at the 3-position (molecular formula: C₁₁H₁₁NS₂). This compound belongs to the quinolinethione family, which is structurally analogous to quinolones but replaces the ketone oxygen with a sulfur atom at position 2.
Structure
3D Structure
Properties
CAS No. |
142349-10-8 |
|---|---|
Molecular Formula |
C11H11NS2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
1-methyl-3-methylsulfanylquinoline-4-thione |
InChI |
InChI=1S/C11H11NS2/c1-12-7-10(14-2)11(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 |
InChI Key |
QSLCMEQZJWPOFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=S)C2=CC=CC=C21)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-3-(methylthio)quinoline-4(1H)-thione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthioaniline with carbon disulfide and methyl iodide under basic conditions to form the desired product. The reaction typically proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to yield the quinoline thione derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Alkylation Reactions
The thione group at position 4 undergoes nucleophilic substitution with alkylating agents:
-
Dimethyl sulfate and ethyl iodide selectively alkylate the thione sulfur, forming 4-alkylthio derivatives .
-
Competitive pathways occur under basic conditions, leading to pseudobase intermediates that rearrange to quinolinones .
Key Example :
Reaction with methyl iodide in DMF yields methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (81% yield) . Subsequent methylation produces O- and N-methylated products, with O-methylation favored (Table 1) .
| Reactant | Conditions | Products (Yield) |
|---|---|---|
| 4(1H)-Quinolinethione | CH₃I, K₂CO₃, DMF, 60°C | O-methylated (65%), N-methylated (22%) |
S-Oxidation Reactions
The methylthio group at position 3 is susceptible to oxidation:
-
Nitrating mixtures (HNO₃/H₂SO₄) oxidize 3-methylthio to 3-methylsulfinyl derivatives with high regioselectivity .
-
Excess HNO₃ further oxidizes sulfoxides to sulfones or introduces nitro groups .
Data Highlights :
-
Oxidation of 1-methyl-3-methylthio-4(1H)-quinolinethione yields 3-methylsulfinyl-4-quinolinone (66%) and 1-methyl-3-methylthio-4(1H)-quinolinone (20%) .
-
Reaction with thiourea produces 8-methyl-4-sulfanylquinolin-2(1H)-one , which undergoes S-alkylation to form 4-alkylthio derivatives .
Nucleophilic Substitution at Position 4
The 4-position participates in substitution reactions:
-
Chloro displacement : 4-chloro derivatives react with alkanethiols (e.g., ethanethiol) to form 4-alkylthioquinolinones .
-
Amination : 4-chloro-2(1H)-quinolinones react with dimethylamine to yield 4-dimethylamino derivatives .
Example Reaction Pathway :
text4-chloro-8-methylquinolin-2(1H)-one + NaSEt → 4-ethylthio-8-methylquinolin-2(1H)-one (72% yield)[6]
Cyclization and Heterocycle Formation
Under oxidative conditions, the thione group facilitates cyclization:
-
Reaction with K₃[Fe(CN)₆]/NaOH converts quinolinium salts to 2-quinolinones (60–69% yield) via 1,2-pseudobase intermediates .
-
Competitive 1,4-pseudobase pathways yield 4-quinolinones (e.g., 1-methyl-3-methylthio-4(1H)-quinolinone, 16–20% yield) .
Hydrolysis and Acid-Base Reactions
-
Acidic hydrolysis of 4-chloro derivatives produces 4-hydroxyquinolinones .
-
Alkaline conditions promote pseudobase formation, which oxidizes to quinolinones or rearranges .
Interaction with Thiourea and Thiols
-
Thiourea substitutes 4-chloro groups to form 4-sulfanyl derivatives .
-
Alkanethiols (e.g., thiophenol) displace chloride or sulfide groups, yielding 4-arylthioquinolinones .
Comparative Reactivity :
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Thiourea | 4-sulfanylquinolinone | 68 | Fusion, 180°C |
| PhSH | 4-phenylthioquinolinone | 75 | NaOEt, EtOH, reflux |
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of 4(1H)-quinolinethione exhibit significant antitumor properties. A study identified several synthesized derivatives with pleiotropic activity, including chemoprotective effects against various cancer types. These compounds were screened for their inhibitory activity against multiple protein kinases associated with tumor growth, such as ALK and EGFR .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.
Nucleophilic Substitution Reactions
The thione functionality of 4(1H)-quinolinethione makes it an excellent candidate for nucleophilic substitution reactions. This property facilitates the synthesis of various derivatives that can be tailored for specific applications in organic synthesis. For example, reactions involving this compound have led to the development of new quinoline derivatives with enhanced solubility and reactivity.
Dye Production
4(1H)-Quinolinethione derivatives have been explored as potential dyes due to their vibrant color properties and stability under various conditions. Their application in dyeing processes can be beneficial in textiles and other materials where colorfastness is essential.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Pharmaceutical | Antitumor activity; antimicrobial properties | Effective against cancer cell lines; inhibits bacterial growth |
| Organic Synthesis | Nucleophilic substitution reactions | Synthesis of derivatives with tailored properties |
| Material Science | Potential use in dye production | Stable dyes with vibrant colors |
Case Study 1: Antitumor Activity
In a study published in Chemistry of Substituted Quinolinones, researchers synthesized various derivatives of 4(1H)-quinolinethione and evaluated their antitumor effects against specific cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation through targeted kinase inhibition .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of 4(1H)-quinolinethione against Gram-positive and Gram-negative bacteria. The study demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(methylthio)quinoline-4(1H)-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death. These interactions are mediated through specific pathways, including the inhibition of key enzymes and the induction of oxidative stress.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Spectral Comparisons
Key Observations :
- Thione vs. Ketone: Quinolinethiones exhibit distinct ¹H NMR shifts compared to quinolones. For example, H-5 protons in quinolinethiones resonate at lower frequencies than H-2 protons (δ difference ~0.17 ppm), whereas the reverse is true for quinolones .
Physicochemical Properties
- Melting Points: Quinolones (e.g., compound 5 in ) exhibit higher melting points (>300°C) due to strong hydrogen bonding from hydroxyl groups. Quinolinethiones with methylthio groups likely have lower melting points, as seen in indole analogs (e.g., 3aj: m.p. 198–199°C) .
- For reference, ELQ quinolones with alkyl chains have logP values >3 .
Biological Activity
4(1H)-Quinolinethione, 1-methyl-3-(methylthio)- (CAS Number: 142349-10-8) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms, therapeutic potentials, and relevant case studies.
The compound features a quinoline structure with a thione group, which contributes to its reactivity and biological properties. The presence of the methylthio group enhances its nucleophilic character, making it suitable for various biochemical interactions.
Biological Activity Overview
Research indicates that 4(1H)-quinolinethione derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Certain derivatives have shown promise as anticancer agents by inhibiting key kinases involved in tumor growth.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains.
- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including topoisomerases and kinases.
The biological activities of 4(1H)-quinolinethione are attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to cytotoxic effects in cancer cells .
- Nucleophilic Substitution Reactions : The thione group allows for nucleophilic attacks on electrophilic centers in biological molecules, potentially altering their functions .
- Kinase Inhibition : Studies have shown that derivatives can inhibit kinases such as ALK and EGFR, which are significant in cancer progression .
Case Studies
Several studies have documented the biological activities of 4(1H)-quinolinethione and its derivatives:
-
Study on Antitumor Activity :
A recent study synthesized various derivatives of quinolinethiones and tested them against cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant antiproliferative effects, particularly against breast and lung cancer cell lines. The most effective derivative showed IC50 values in the low micromolar range . -
Antimicrobial Efficacy :
Another investigation evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Table: Biological Activities of 4(1H)-Quinolinethione Derivatives
| Derivative | Activity Type | IC50/MIC Values | Target/Mechanism |
|---|---|---|---|
| 1-Methyl-3-(methylthio)-4(1H)-quinolinethione | Antitumor | 5 µM (breast cancer) | Topoisomerase II inhibition |
| 1-Methyl-3-(methylthio)-2(1H)-quinolinone | Antimicrobial | 32 µg/mL (E. coli) | Cell wall synthesis disruption |
| Hybrid derivative X | Kinase inhibition | IC50 = 10 µM | ALK and EGFR inhibition |
Q & A
Q. How can the PICO(T) framework structure research on this compound’s therapeutic potential?
- Population : Cancer cell lines (e.g., leukemia, breast cancer).
- Intervention : 1-Methyl-3-(methylthio)-4(1H)-quinolinethione at varying doses.
- Comparison : Standard chemotherapeutic agents (e.g., cisplatin).
- Outcome : IC₅₀ values, apoptosis induction.
- Time : 24–72 hr incubation periods. This format ensures focused, hypothesis-driven experiments .
Q. What ethical and data integrity standards apply to preclinical studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
